molecular formula C4H8O2S2 B6284312 2,2-bis(methylsulfanyl)acetic acid CAS No. 58925-98-7

2,2-bis(methylsulfanyl)acetic acid

Cat. No.: B6284312
CAS No.: 58925-98-7
M. Wt: 152.2
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Description

2,2-Bis(methylsulfanyl)acetic acid is a sulfur-containing derivative of acetic acid, characterized by two methylsulfanyl (–SCH₃) groups attached to the alpha-carbon of the acetic acid backbone. The compound’s sulfur atoms may enhance coordination properties or participate in redox reactions, distinguishing it from conventional acetic acid derivatives.

Properties

CAS No.

58925-98-7

Molecular Formula

C4H8O2S2

Molecular Weight

152.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-bis(methylsulfanyl)acetic acid typically involves the reaction of methyl mercaptan with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the methyl mercaptan displaces the chlorine atom in chloroacetic acid to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,2-bis(methylsulfanyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the disulfide bonds back to thiols.

    Substitution: The methylsulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and alcohols can react with the methylsulfanyl groups under basic conditions.

Major Products Formed

    Oxidation: Disulfides and sulfoxides.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-bis(methylsulfanyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme mechanisms and protein folding due to its ability to form disulfide bonds.

    Medicine: It has potential therapeutic applications in the treatment of heavy metal poisoning due to its chelating properties.

    Industry: The compound is used in the production of polymers and as an additive in lubricants.

Mechanism of Action

The mechanism of action of 2,2-bis(methylsulfanyl)acetic acid involves its ability to form disulfide bonds with thiol-containing molecules. This property allows it to act as a chelating agent, binding to heavy metals and facilitating their removal from the body. The compound can also interact with proteins and enzymes, affecting their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,2-Diphenyl-2-hydroxyacetic Acid (Benzilic Acid)

  • Structure : Features two phenyl groups and a hydroxyl group at the alpha-carbon, contrasting with the methylsulfanyl groups in 2,2-bis(methylsulfanyl)acetic acid.
  • Properties :
    • Higher rigidity and aromaticity due to phenyl substituents.
    • The hydroxyl group increases hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the sulfur-containing analog .
  • Applications : Benzilic acid is a precursor in pharmaceuticals and agrochemicals, whereas this compound may favor applications requiring sulfur-based reactivity.

Ethyl 2,2-Bis(methylsulfanyl)acetate

  • Structure : Ester derivative of this compound.
  • Properties :
    • Increased volatility and reduced acidity compared to the free acid.
    • Likely serves as a synthon for controlled release of the parent acid via hydrolysis .
  • Synthetic Utility : Used in industrial settings for coupling reactions, leveraging the stability of the ester group during synthesis.

4,6-Bis(methylsulfanyl)pyrazolo[3,4-d]pyrimidines

  • Structure : Heterocyclic core with bis(methylsulfanyl) groups at positions 4 and 6.
  • Reactivity : The methylsulfanyl groups facilitate nucleophilic displacement reactions, enabling functionalization at these positions. For example, oxidation with hydrogen peroxide yields diones, a transformation relevant to medicinal chemistry .
  • Contrast : Unlike the acetic acid derivative, this compound’s planar heterocyclic structure may confer DNA-binding or kinase-inhibitory properties.

1-(3-Bromophenyl)-3,3-Bis(methylsulfanyl)propanoic Acid

  • Structure: Propanoic acid backbone with a bromophenyl group and bis(methylsulfanyl) substituents.
  • The extended carbon chain may improve membrane permeability in biological systems compared to the shorter acetic acid analog .

Data Table: Key Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight Key Functional Groups Notable Properties/Applications
This compound C₄H₈O₂S₂ 152.23 (calc.) –COOH, –SCH₃ High lipophilicity; synthetic intermediate
Ethyl 2,2-bis(methylsulfanyl)acetate C₆H₁₀O₂S₂ 178.28 (calc.) –COOEt, –SCH₃ Volatile ester; prodrug potential
Benzilic acid C₁₄H₁₂O₃ 228.24 –COOH, –OH, –C₆H₅ Pharmaceutical precursor
4,6-Bis(methylsulfanyl)pyrazolo[3,4-d]pyrimidine C₇H₈N₄S₂ 212.30 Pyrazolo-pyrimidine, –SCH₃ Kinase inhibition; redox activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,2-bis(methylsulfanyl)acetic acid derivatives, and what reaction conditions optimize yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. For example, 2-(methylsulfanyl)ethylamine reacts with chloroacetic acid in an aqueous medium with a base (e.g., NaOH) to neutralize HCl byproducts. Industrial-scale synthesis may involve recrystallization or chromatography for purification . Cyclopropyl derivatives, such as 2-cyclopropyl-2-(methylsulfanyl)acetic acid, require cyclopropane ring formation via [2+1] cycloaddition before functionalization .
  • Key Considerations : Monitor pH to avoid side reactions; use inert atmospheres to prevent oxidation of thioether groups.

Q. What spectroscopic and chromatographic methods are effective for structural characterization?

  • Techniques :

  • NMR : 1^1H and 13^{13}C NMR identify methylsulfanyl (–SCH3_3) and carboxylic acid (–COOH) groups.
  • FT-IR : Peaks at 2550–2600 cm1^{-1} (S–C stretching) and 1700–1720 cm1^{-1} (C=O stretching) confirm functional groups.
  • HPLC/MS : Used to assess purity and molecular weight, especially for derivatives with halogens or aromatic substituents .

Advanced Research Questions

Q. How do oxidation reactions of the methylsulfanyl group proceed, and how are the products characterized?

  • Mechanism : The –SCH3_3 group oxidizes to sulfoxide (–SO–) or sulfone (–SO2_2–) using H2_2O2_2 or m-CPBA. Reaction kinetics depend on solvent polarity and temperature .
  • Analytical Methods :

  • X-ray Crystallography : Resolves sulfone/sulfoxide stereochemistry (e.g., C–S–O bond angles).
  • TGA/DSC : Monitors thermal stability changes post-oxidation .

Q. What crystallographic techniques elucidate hydrogen bonding and π-π interactions in derivatives like 2-({1-[2-(methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic acid?

  • Methods :

  • Single-Crystal X-ray Diffraction : Reveals dihedral angles between tetrazole and phenyl rings (e.g., 84.33° in ) and hydrogen bond networks (O–H⋯N motifs).
  • Hirshfeld Surface Analysis : Quantifies π–π stacking distances (e.g., 3.7376 Å for tetrazole rings) .
    • Software : SHELX for refinement; Mercury for visualization.

Q. How does the cyclopropyl group in 2-cyclopropyl-2-(methylsulfanyl)acetic acid influence biological activity compared to non-cyclopropyl analogs?

  • Comparative Studies :

  • Antimicrobial Assays : Cyclopropyl derivatives show enhanced activity against Staphylococcus aureus due to increased membrane permeability.
  • Molecular Docking : The strained cyclopropane ring improves binding to enzyme active sites (e.g., PPAR-γ ligands in ) .
    • Key Metrics : IC50_{50} values, logP (lipophilicity), and bioavailability assays.

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